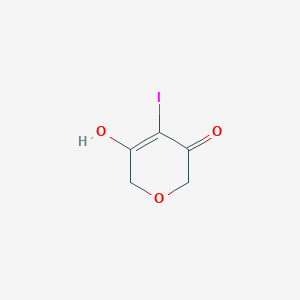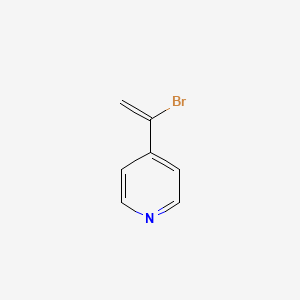
4-(1-Bromovinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromovinyl)pyridine: is an organic compound that belongs to the class of vinyl-substituted pyridines. Its structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) with a vinyl (ethenyl) group attached at the 4-position. The bromine atom is also located at the 1-position of the vinyl group. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
There are several synthetic routes to prepare 4-(1-Bromovinyl)pyridine:
-
Direct Bromination of 2-Vinylpyridine: : This method involves the bromination of 2-vinylpyridine using bromine or a brominating agent. The reaction typically occurs at the vinyl position, resulting in the desired product.
-
Dehydrobromination of 4-Bromo-2-vinylpyridine: : Starting with 4-bromo-2-vinylpyridine, dehydrobromination (usually with a strong base like potassium tert-butoxide) leads to the formation of this compound.
Chemical Reactions Analysis
4-(1-Bromovinyl)pyridine undergoes various reactions:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols, or alkoxides).
-
Heck Reaction: : The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, leading to the formation of substituted pyridines.
-
Reduction: : Reduction of the vinyl group can yield 4-vinylpyridine.
Scientific Research Applications
This compound finds applications in:
-
Organic Synthesis: : As a versatile building block for the synthesis of other functionalized pyridines and heterocyclic compounds.
-
Catalysis: : It serves as a ligand in transition metal-catalyzed reactions.
-
Medicinal Chemistry: : Researchers explore its potential as a scaffold for drug development due to its unique structure.
Mechanism of Action
The exact mechanism of action for 4-(1-Bromovinyl)pyridine depends on its specific application. its reactivity as a vinyl-substituted pyridine allows it to participate in various chemical processes, including binding to specific molecular targets.
Comparison with Similar Compounds
While 4-(1-Bromovinyl)pyridine is relatively unique, similar compounds include 2-vinylpyridine, 4-vinylpyridine, and other vinyl-substituted pyridines.
Remember that this compound’s properties and applications continue to be explored in scientific research, making it an intriguing subject for further investigation
Properties
CAS No. |
241481-87-8 |
|---|---|
Molecular Formula |
C7H6BrN |
Molecular Weight |
184.03 g/mol |
IUPAC Name |
4-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
InChI Key |
ALUVLYDAXURHGU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



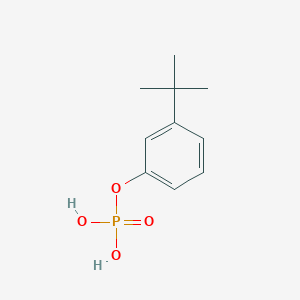
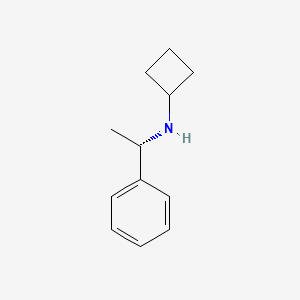
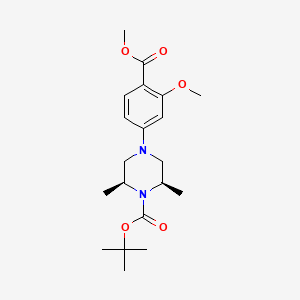
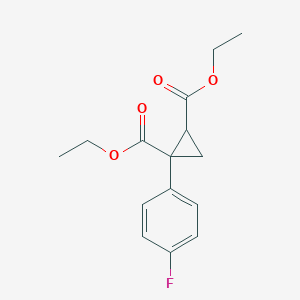

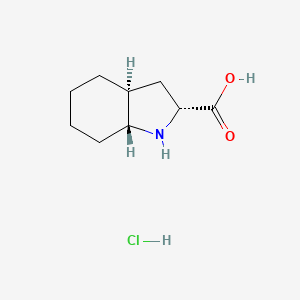
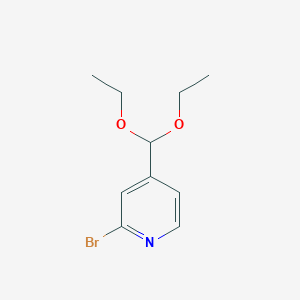

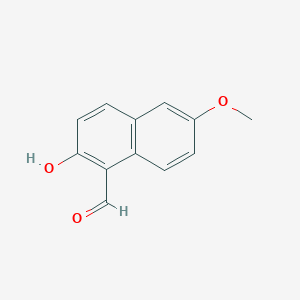
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
